TRV-120027 was developed by Trevena, Inc., and is currently classified under investigational drugs. The compound is part of a broader category of angiotensin receptor blockers, which are utilized in the treatment of hypertension and heart failure. Its chemical formula is , and it has a molecular weight of approximately 926.09 g/mol .
The synthesis of TRV-120027 involves solid-phase peptide synthesis techniques, which allow for the assembly of the peptide chain in a stepwise manner. Key parameters in the synthesis include:
TRV-120027 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The structure includes:
TRV-120027 primarily engages in receptor-mediated signaling pathways. Its chemical interactions can be summarized as follows:
The mechanism of action of TRV-120027 is characterized by its biased agonism at the AT1R:
The physical and chemical properties of TRV-120027 are crucial for understanding its behavior in biological systems:
TRV-120027 has been investigated primarily for its applications in treating cardiovascular conditions:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3